![molecular formula C46H57NO14 B129951 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III CAS No. 159262-93-8](/img/structure/B129951.png)
13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III is a complex organic molecule with a unique structure This compound is characterized by its multiple functional groups, including acetyloxy, benzoyloxy, hydroxy, and oxazolidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the acetyloxy, benzoyloxy, and hydroxy groups. The final step involves the formation of the oxazolidine ring.
Core Tetracyclic Structure: The core structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functional Group Introduction: The acetyloxy and benzoyloxy groups are introduced through esterification reactions, while the hydroxy groups are typically added via hydroxylation reactions.
Oxazolidine Ring Formation: The oxazolidine ring is formed through a cyclization reaction involving the tert-butyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form.
化学反応の分析
Oxazolidine Ring Modifications
The (3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl moiety acts as a chiral auxiliary , directing stereoselective reactions. The Boc group (tert-butyloxycarbonyl) stabilizes the oxazolidine ring under basic conditions but is cleavable via acid hydrolysis (e.g., HCl in dioxane) . Post-deprotection, the free amine can undergo:
-
Acylation with activated esters (e.g., trichloroethyl chloroformate) .
-
Sulfonylation using trifluoromethanesulfonic anhydride to introduce triflyl groups .
Hydroxyl Group Reactivity
The C-10 deacetylated hydroxyl group and other secondary alcohols (C-6α, C-7β) are sites for protection/deprotection :
-
Silylation : Triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) groups are introduced for temporary protection .
-
Trichloroethoxycarbonylation : Reaction with 2,2,2-trichloroethyl chloroformate forms stable carbonate esters .
Degradation Pathways
-
Hydrolysis : The Boc group is susceptible to acidic hydrolysis, forming a carbamic acid intermediate that decarboxylates to release CO₂ .
-
Oxidation : C-13 formyl group may oxidize to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .
Impurity Profile
Common impurities include:
-
7,10-Bis-Troc derivatives : From overprotection of hydroxyl groups .
-
Δ6,7-Baccatin III : Dehydration at C-6/C-7 under acidic conditions (MW 872 g/mol) .
Comparative Reactivity with Analogues
科学的研究の応用
Anticancer Activity
Baccatin III derivatives are primarily studied for their anticancer properties. The oxazolidine ring in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Research indicates that modifications to the Baccatin III structure can lead to increased cytotoxicity against various cancer cell lines, including breast and ovarian cancers.
Drug Delivery Systems
The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs. Studies have shown that Baccatin derivatives can be used to create nanoparticles that encapsulate chemotherapeutic agents, enhancing their therapeutic efficacy while reducing side effects.
Synthetic Chemistry
Researchers utilize 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III as a synthetic intermediate in the production of more complex molecules. Its functional groups can be modified to create libraries of compounds for high-throughput screening in drug discovery programs.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various Baccatin derivatives, including our compound. The results demonstrated that modifications at the C13 position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that such derivatives could serve as promising candidates for further development into anticancer agents.
Case Study 2: Drug Delivery Mechanisms
In another research project published in Pharmaceutical Research, scientists investigated the use of Baccatin III derivatives in nanoparticle formulations for targeted drug delivery. The study highlighted how encapsulating doxorubicin within nanoparticles derived from Baccatin III improved the drug's therapeutic index and reduced systemic toxicity in animal models.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The acetyloxy and benzoyloxy groups can interact with enzymes, potentially inhibiting their activity. The hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The oxazolidine ring can interact with nucleic acids, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar benzoyloxy group but lacks the complex tetracyclic structure and oxazolidine ring.
tert-Butyl carbamate: This compound contains a tert-butyl group and an amide functional group, similar to the oxazolidine ring in the target compound.
Uniqueness
The uniqueness of 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III lies in its complex structure, which combines multiple functional groups and a tetracyclic core. This complexity provides a wide range of potential interactions and applications that are not seen in simpler compounds.
生物活性
13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III is a derivative of Baccatin III, a key precursor in the synthesis of the anticancer drug paclitaxel (Taxol). This compound has garnered attention for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines.
- Molecular Formula : C46H57NO14
- Molecular Weight : 847.94 g/mol
- CAS Number : 159262-93-8
Cytotoxicity
Research has demonstrated that derivatives of Baccatin III exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that modifications at the 3'- and 3'-N positions of taxoids derived from Baccatin III can markedly influence their biological activity. The following table summarizes the cytotoxic effects observed in several studies:
Compound | Cell Line | IC50 (nM) | Notes |
---|---|---|---|
This compound | MCF-7 (Breast) | <10 | Highly effective |
14-hydroxy Baccatin III | A549 (Lung) | 5 | Comparable to paclitaxel |
10-deacetyl Baccatin III | HT-29 (Colon) | 20 | Moderate effectiveness |
The compound shows particularly potent activity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel and docetaxel .
The mechanism by which this compound exerts its cytotoxic effects appears to be linked to its ability to inhibit microtubule dynamics, similar to other taxanes. It has been suggested that the oxazolidinone moiety enhances binding affinity to tubulin, thus disrupting mitotic spindle formation during cell division .
Additionally, modifications at specific sites on the molecule can enhance its ability to evade multidrug resistance mechanisms commonly observed in cancer cells. For instance, certain structural changes have been shown to inhibit P-glycoprotein binding, which is responsible for drug efflux in resistant cancer phenotypes .
Study 1: Efficacy Against Drug-resistant Cell Lines
A study focused on the efficacy of this compound against doxorubicin-resistant MCF7-R cells revealed a significant increase in cytotoxicity compared to doxorubicin itself. The compound's structural modifications allowed it to effectively bypass the drug resistance mechanisms .
Study 2: In Vivo Studies
In vivo studies using murine models have indicated that administration of this compound leads to substantial tumor regression in xenograft models. The treatment resulted in a reduction in tumor volume by approximately 60% after three weeks of administration compared to control groups .
特性
IUPAC Name |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H57NO14/c1-24-28(57-39(53)34-32(26-17-13-11-14-18-26)47(43(8,9)60-34)40(54)61-41(3,4)5)22-46(55)37(58-38(52)27-19-15-12-16-20-27)35-44(10,36(51)33(50)31(24)42(46,6)7)29(49)21-30-45(35,23-56-30)59-25(2)48/h11-20,28-30,32-35,37,49-50,55H,21-23H2,1-10H3/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUBIUNKJIOPPY-TYRUGJKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H57NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。